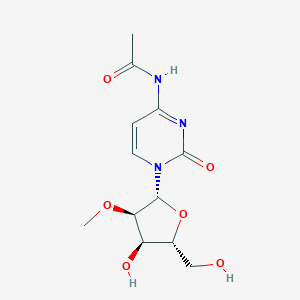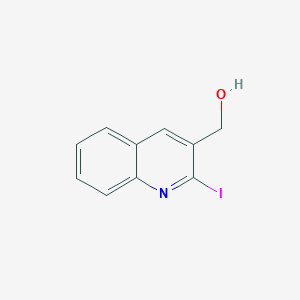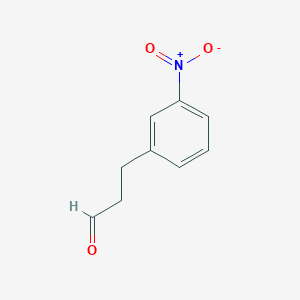![molecular formula C17H14N2OS B182626 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 103966-01-4](/img/structure/B182626.png)
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, also known as MTA, is a compound that has been extensively studied for its potential therapeutic applications. MTA belongs to the class of thiazole compounds, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, it has been proposed that N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide exerts its biological activities by inhibiting the activity of enzymes involved in various cellular processes, such as DNA synthesis, protein synthesis, and signal transduction. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histones. Inhibition of HDACs by N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, and to reduce inflammation in animal models of inflammatory diseases.
Biochemical and Physiological Effects:
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to reduce inflammation in animal models of inflammatory diseases. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has also been found to protect neurons from damage in animal models of neurodegenerative diseases. In addition, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been shown to modulate the activity of various enzymes involved in cellular processes, such as DNA synthesis, protein synthesis, and signal transduction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been extensively studied, and its biological activities have been well characterized. However, there are also some limitations to using N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide in lab experiments. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been found to exhibit cytotoxicity at high concentrations, which may limit its use in some experiments. In addition, the mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is not fully understood, which may make it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for research on N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide. One direction is to further investigate the mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, and to identify the specific enzymes and signaling pathways that are targeted by N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide. Another direction is to explore the potential therapeutic applications of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide in various diseases, such as cancer, inflammatory diseases, and neurodegenerative diseases. In addition, future research could focus on developing new derivatives of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide that exhibit improved biological activities and reduced cytotoxicity.
Métodos De Síntesis
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide can be synthesized using a variety of methods, including the reaction of 4-methylphenylisothiocyanate with benzoyl chloride in the presence of a base, or the reaction of 2-amino-4-methylthiazole with benzoyl chloride in the presence of a base. The yield of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and the molar ratio of the reactants.
Aplicaciones Científicas De Investigación
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective activities. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. In addition, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been shown to protect neurons from damage in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Propiedades
Número CAS |
103966-01-4 |
|---|---|
Nombre del producto |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
Fórmula molecular |
C17H14N2OS |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H14N2OS/c1-12-7-9-13(10-8-12)15-11-21-17(18-15)19-16(20)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,19,20) |
Clave InChI |
PXHKIALRUYDGGN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



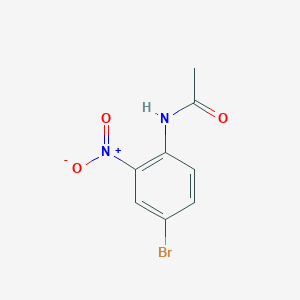
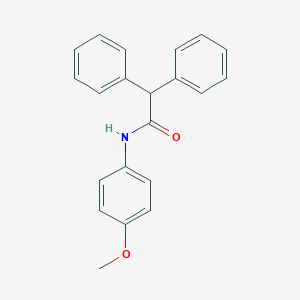
![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylthiourea](/img/structure/B182547.png)
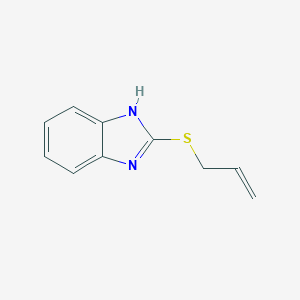
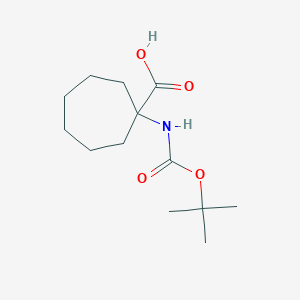
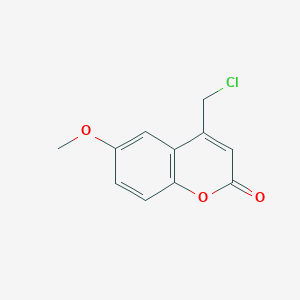
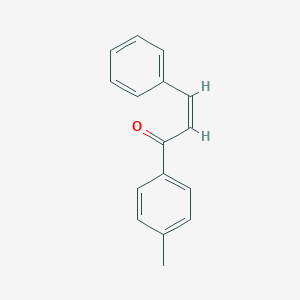
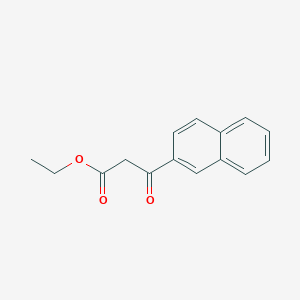
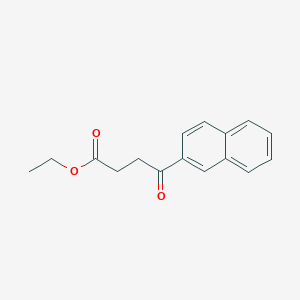
![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)

